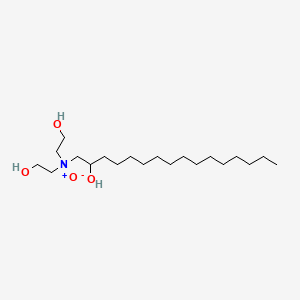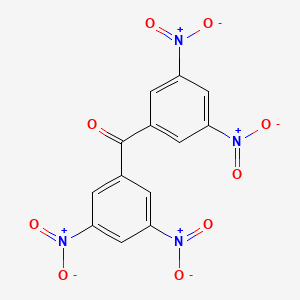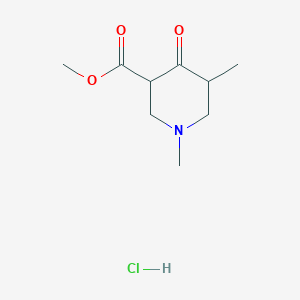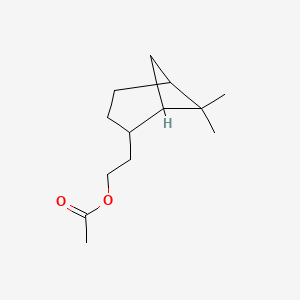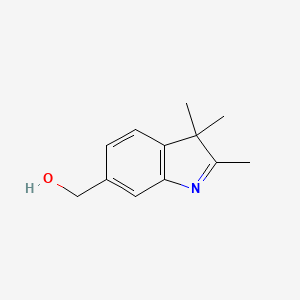![molecular formula C32H56CoN8O6S2+2 B13735610 Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen CAS No. 29383-29-7](/img/structure/B13735610.png)
Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen is a complex compound known for its unique chemical structure and properties. It is a type of cobalt phthalocyanine disulfonic acid, which is widely used in various industrial and scientific applications due to its stability, solubility in water, and excellent masking, coloring, antistatic, and dispersing properties .
Méthodes De Préparation
The synthesis of Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen involves several steps. The primary method includes the reaction of cobalt salts with phthalocyanine precursors under controlled conditions. The reaction typically occurs in the presence of sulfuric acid, which facilitates the sulfonation process, leading to the formation of the disulfonated product . Industrial production methods often involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of higher oxidation state cobalt complexes.
Reduction: It can be reduced using reducing agents such as sodium borohydride, resulting in the formation of lower oxidation state cobalt complexes.
Common reagents used in these reactions include sulfuric acid, sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen has numerous scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of biosensors and imaging agents.
Mécanisme D'action
The mechanism of action of Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen involves its interaction with molecular targets and pathways within the system. The compound’s cobalt center plays a crucial role in its reactivity, allowing it to participate in various redox reactions. The sulfonate groups enhance its solubility and facilitate its interaction with biological molecules, making it effective in applications such as photodynamic therapy .
Comparaison Avec Des Composés Similaires
Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen can be compared with other similar compounds, such as:
Cobalt phthalocyanine: This compound lacks the sulfonate groups, making it less soluble in water and limiting its applications in aqueous environments.
Iron phthalocyanine disulfonic acid: Similar in structure but contains iron instead of cobalt, leading to different reactivity and applications.
Copper phthalocyanine disulfonic acid:
The uniqueness of this compound lies in its combination of cobalt and sulfonate groups, providing a balance of stability, solubility, and reactivity that is advantageous for various applications .
Propriétés
Numéro CAS |
29383-29-7 |
|---|---|
Formule moléculaire |
C32H56CoN8O6S2+2 |
Poids moléculaire |
771.9 g/mol |
Nom IUPAC |
cobalt(2+);hydron;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane-6,16-disulfonate |
InChI |
InChI=1S/C32H56N8O6S2.Co/c41-47(42,43)15-9-11-21-23(13-15)31-37-27-19-7-3-1-5-17(19)25(34-27)33-26-18-6-2-4-8-20(18)28(35-26)38-32-24-14-16(48(44,45)46)10-12-22(24)30(40-32)36-29(21)39-31;/h15-40H,1-14H2,(H,41,42,43)(H,44,45,46);/q;+2 |
Clé InChI |
FYGCIBOOSIYFRY-UHFFFAOYSA-N |
SMILES canonique |
[H+].[H+].C1CCC2C(C1)C3NC4C5CCCCC5C(N4)NC6C7CC(CCC7C(N6)NC8C9CCC(CC9C(N8)NC2N3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one](/img/structure/B13735527.png)
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)
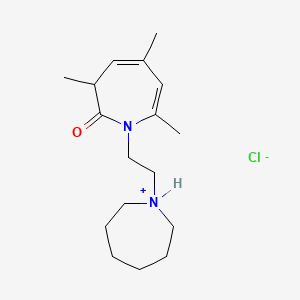
![2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13735552.png)
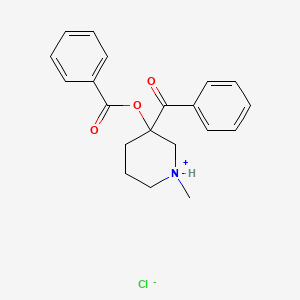


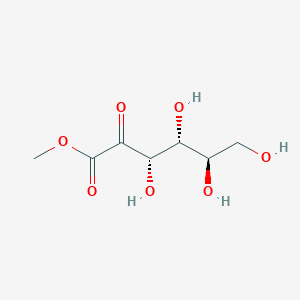
![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)
